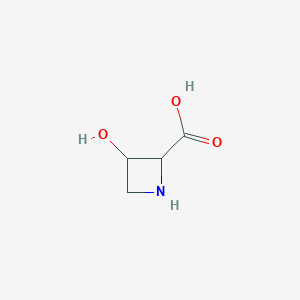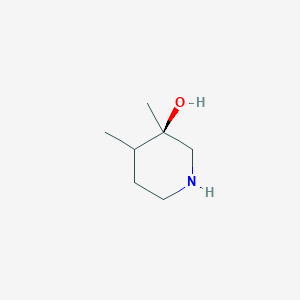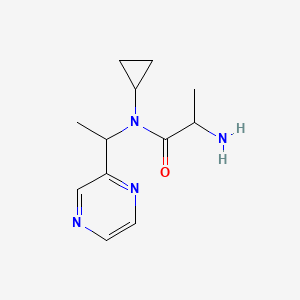
Thalidomide-5'-C3-PEG4-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C3-PEG4-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG4-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The terminal carboxylic acid group of the PEG linker reacts with the primary amine groups of thalidomide in the presence of activators such as HATU or EDC to form a stable amide bond .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG4-acid typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-C3-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield thalidomide and the PEG linker
Common Reagents and Conditions
Activators: HATU, EDC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to moderate heating (25-60°C), inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from the reactions of Thalidomide-5’-C3-PEG4-acid include stable amide bonds with various primary amine-containing molecules .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C3-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for cancer and inflammatory diseases.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques .
Wirkmechanismus
Thalidomide-5’-C3-PEG4-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins, such as transcription factors IKZF1 and IKZF3, through the ubiquitin-proteasome pathway. The PEG linker improves the solubility and bioavailability of the compound, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties.
Pomalidomide: A more potent analog of thalidomide with similar mechanisms of action.
Thalidomide-5-(PEG4-acid): A closely related compound with similar structural features and applications .
Uniqueness
Thalidomide-5’-C3-PEG4-acid is unique due to its specific PEG linker, which enhances its solubility and allows for more efficient conjugation with target proteins. This makes it a valuable tool in the development of PROTACs and other bioconjugates .
Eigenschaften
Molekularformel |
C25H32N2O10 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H32N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,1-2,5-15H2,(H,29,30)(H,26,28,31) |
InChI-Schlüssel |
ZOZDMLQQXSYZNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)

![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)


![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
